Methyl 3-methoxy-2-nitrobenzoate
Description
Strategic Importance as a Chemical Building Block and Intermediate
The true strategic importance of Methyl 3-methoxy-2-nitrobenzoate lies in its role as a precursor to complex, high-value molecules. After the key reduction of its nitro group to an amine, the resulting ortho-amino-methoxy-benzoate structure becomes a valuable intermediate for constructing a wide array of heterocyclic systems and pharmaceutical agents. fishersci.com
While direct synthesis examples for blockbuster drugs starting from the exact title compound are not extensively documented in public literature, the strategic utility is powerfully illustrated by the use of closely related analogues in major pharmaceutical syntheses. These examples underscore the value of the substituted nitrobenzoate framework:
Lenalidomide Synthesis: The anti-cancer drug Lenalidomide is synthesized using Methyl 2-bromomethyl-3-nitrobenzoate as a crucial intermediate. chemicalbook.com This highlights how a functionalized methyl nitrobenzoate core is essential for building the final drug structure.
Niraparib Synthesis: The PARP inhibitor Niraparib is synthesized using Methyl 3-formyl-2-nitrobenzoate as a key reagent. chemicalbook.com This demonstrates the importance of having different functional handles on the nitrobenzoate ring to build complex polycyclic drug molecules.
Gefitinib Synthesis: A novel synthesis for the cancer drug Gefitinib utilizes Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. mdpi.com The synthesis hinges on the nitration of the benzoate (B1203000) precursor followed by the reduction of the nitro group to an amine, which then undergoes cyclization to form the core of the drug. mdpi.com
Agrochemical and Pharmaceutical Precursors: Analogues like methyl 3-methyl-2-nitrobenzoate serve as raw materials for producing compounds such as 2-amino-5-chloro-N,3-dimethylbenzamide, which has applications in both the pesticide and pharmaceutical markets. google.com
These examples collectively establish the ortho-nitrobenzoate ester motif as a privileged scaffold in medicinal chemistry. The strategic placement of the nitro and ester groups allows for sequential and controlled chemical modifications, making compounds like this compound indispensable intermediates for accessing complex molecular architectures.
Table of Chemical Properties: this compound
| Property | Value |
|---|---|
| CAS Number | 5307-17-5 |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 141.0 to 144.0 °C |
| Boiling Point | 325.4 °C at 760 mmHg |
| Density | 1.294 g/cm³ |
Data sourced from multiple chemical suppliers and databases. tcichemicals.comchem960.comfishersci.ca
Table of Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject, chemical intermediate |
| Methyl 2-amino-3-methoxybenzoate | Reduction product of the title compound |
| 3-methoxy-2-nitrobenzoic acid | Saponification product of the title compound |
| Gefitinib | Anti-cancer drug synthesized from a related nitrobenzoate |
| Lenalidomide | Anti-cancer drug synthesized from a related nitrobenzoate |
| Niraparib | PARP inhibitor drug synthesized from a related nitrobenzoate |
| Methyl 2-bromomethyl-3-nitrobenzoate | Intermediate for Lenalidomide |
| Methyl 3-formyl-2-nitrobenzoate | Intermediate for Niraparib |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Intermediate for Gefitinib |
| Methyl 3-methyl-2-nitrobenzoate | Intermediate for agrochemicals and pharmaceuticals |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQRLPHAAICCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201147 | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-17-5 | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Methoxy 2 Nitrobenzoate and Its Analogues
Nitration Reactions in Aromatic Systems
The introduction of a nitro group (-NO₂) onto an aromatic ring is a cornerstone of organic synthesis and the primary method for producing nitroaromatic compounds. nih.govnih.gov This transformation is typically achieved through electrophilic aromatic substitution. cerritos.edu
Electrophilic Aromatic Substitution Mechanisms
Aromatic nitration proceeds via an electrophilic aromatic substitution mechanism. cerritos.edumasterorganicchemistry.com The reaction is most commonly initiated by combining nitric acid (HNO₃) with a stronger acid, typically sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org
The mechanism unfolds in two key steps:
Attack by the Aromatic Ring : The electron-rich π-system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step of the reaction. It disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. masterorganicchemistry.comnih.gov
Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This regenerates the stable aromatic ring, now substituted with the nitro group, completing the substitution. masterorganicchemistry.com
Regioselectivity and Yield Optimization in Nitration
When the aromatic ring is already substituted, the existing functional groups dictate the position of the incoming nitro group, a phenomenon known as regioselectivity. youtube.com Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing). youtube.com
Activating Groups : Electron-donating groups, such as the methoxy (B1213986) group (-OCH₃) in a precursor like 3-methoxybenzoic acid, increase the electron density of the ring, making it more reactive than benzene (B151609). They direct the incoming electrophile to the ortho and para positions relative to themselves. youtube.comfrontiersin.org
Deactivating Groups : Electron-withdrawing groups, such as the carboxylic acid (-COOH) or ester (-COOR) group, decrease the ring's electron density. truman.edu These groups are deactivating and direct the incoming electrophile to the meta position. youtube.comyoutube.com
In the synthesis of Methyl 3-methoxy-2-nitrobenzoate from a precursor like 3-methoxybenzoic acid, the directing effects of the methoxy and carboxyl groups are in opposition. The methoxy group strongly directs ortho and para, while the carboxyl group directs meta. The nitration occurs predominantly at the C-2 position (ortho to the methoxy group and meta to the carboxyl group), a position activated by the powerful methoxy group.
Optimizing the yield involves carefully controlling reaction conditions. Temperature is a critical factor; nitration reactions are highly exothermic, and maintaining a low temperature (often 0-10°C) is crucial to prevent over-nitration and the formation of unwanted side products. truman.educhemhume.co.uk The choice of nitrating agent and the ratio of acids can also be adjusted to improve selectivity. scirp.org
Catalytic Systems and Green Chemistry Approaches in Nitration
Traditional nitration methods using mixed acids are effective but generate significant amounts of hazardous and corrosive acid waste. frontiersin.orgnih.gov This has spurred the development of greener, more sustainable alternatives. frontiersin.orgnih.gov
Modern approaches focus on several key areas:
Solid Acid Catalysts : Heterogeneous catalysts like zeolites and sulfated metal oxides are being used to replace liquid sulfuric acid. numberanalytics.com These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can lead to improved selectivity. numberanalytics.comgoogle.com
Alternative Nitrating Agents : Researchers are exploring milder, non-acidic nitrating reagents to avoid the harsh conditions of mixed acids. rsc.org
Solvent-Free and Aqueous Systems : Conducting nitrations without organic solvents or using water as a solvent reduces the environmental impact. frontiersin.orgnih.govrsc.org Some methods use only dilute aqueous nitric acid, eliminating the need for a strong co-acid catalyst altogether. frontiersin.orgnih.gov
Electrochemical Methods : Electrochemical synthesis offers a potential pathway to generate nitrating species from sources like ammonia (B1221849) or even atmospheric nitrogen, which could bypass traditional chemical production routes and reduce the carbon footprint. rsc.org
Esterification and Functional Group Interconversion Strategies
The final step in forming this compound from its corresponding carboxylic acid is esterification. The most common method is the Fischer esterification. truman.edu This acid-catalyzed reaction involves heating the carboxylic acid (3-methoxy-2-nitrobenzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid. truman.eduusm.my Because the reaction is an equilibrium, it is often necessary to either use a large excess of the alcohol or remove the water formed during the reaction to drive it towards the ester product. truman.eduusm.my
Microwave-assisted esterification has emerged as a technique to accelerate the reaction, with studies showing that good yields can be obtained in significantly shorter reaction times compared to conventional heating. usm.my
Alternative strategies include functional group interconversions. For instance, if the synthesis starts from a precursor like methyl 3-hydroxy-2-nitrobenzoate, the target compound can be formed by methylating the phenolic hydroxyl group using a reagent like iodomethane. chemicalbook.com Another route involves the reaction of dimethyl 3-nitrophthalate with sodium methoxide. prepchem.com
Precursor Synthesis Routes to this compound
The synthesis of the target molecule relies on the availability of suitable precursors. The most direct precursor is 3-methoxy-2-nitrobenzoic acid, which is then esterified. sigmaaldrich.com This acid is typically synthesized by the nitration of 3-methoxybenzoic acid.
Alternatively, the nitration can be performed on the ester, methyl 3-methoxybenzoate. A patent describes a method for preparing methyl 3-methyl-2-nitrobenzoate (an analogue) by nitrating methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride, which is presented as a cleaner alternative to using sulfuric acid. google.com This approach avoids large amounts of acidic wastewater and provides high selectivity and yield. google.com Other synthetic routes may start from different precursors, requiring multiple steps of functional group manipulation. google.com
The following table summarizes various precursor synthesis strategies.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
|---|---|---|---|
| 3-Methoxybenzoic acid | Nitration | 3-Methoxy-2-nitrobenzoic acid | alfa-chemical.comnist.gov |
| Methyl 3-methylbenzoate | Nitration with HNO₃/Acetic Anhydride | Methyl 3-methyl-2-nitrobenzoate | google.com |
| m-Toluic acid | Nitration with nitric acid | 2-Nitro-3-methylbenzoic acid | patsnap.com |
| Dimethyl 3-nitrophthalate | Reaction with Sodium Methoxide | 2-Carbomethoxy-3-methoxybenzoic acid | prepchem.com |
| Methyl 2-hydroxy-3-nitrobenzoate | Methylation with Iodomethane | Methyl 2-methoxy-3-nitrobenzoate | chemicalbook.com |
Industrial and Laboratory Scale Synthesis Considerations
The synthesis of nitroaromatic compounds is performed at both laboratory and industrial scales, with different priorities and challenges at each level. numberanalytics.comacs.org
Laboratory Scale Synthesis:
Flexibility : Lab synthesis is often focused on versatility, exploring new routes, and producing small quantities for research. Standard laboratory glassware is typically sufficient. chemhume.co.uk
Reagent Purity : High-purity reagents are often used to ensure clean reactions and simplify purification.
Purification : Purification methods like column chromatography, recrystallization, and suction filtration are common. chemhume.co.ukphysicsandmathstutor.com
Safety : While safety is paramount, procedures are managed on a smaller, more contained scale.
Industrial Scale Synthesis:
Cost and Efficiency : The primary drivers are low cost, high yield, and high throughput. This involves optimizing every step to be as efficient as possible. numberanalytics.com
Process Safety : Handling large quantities of highly reactive and hazardous materials like concentrated nitric and sulfuric acids requires robust safety protocols, specialized reactors, and process control systems to manage the strong exothermicity of nitration reactions. acs.org
Mass and Heat Transfer : In industrial two-phase (organic-aqueous) nitration reactions, efficient stirring is critical to maximize the interfacial area between the phases and overcome mass transfer limitations. acs.org Heat removal is a major engineering challenge.
Waste Management : Industrial processes generate large volumes of waste, particularly spent acid. google.com There is a strong incentive to develop processes that allow for the recycling of acids or use greener catalytic systems to minimize environmental impact and disposal costs. numberanalytics.comgoogle.com
Automation : Large-scale production is typically automated to ensure consistency, safety, and efficiency.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methoxy 2 Nitrobenzoate
Nitro Group Transformations
The nitro group is a key reactive site in Methyl 3-methoxy-2-nitrobenzoate, readily undergoing reduction to form the corresponding amino derivative. This transformation is a cornerstone of its synthetic utility, providing a gateway to a variety of other functionalized molecules.
Reductive Pathways to Amino Derivatives
The conversion of the nitro group in aromatic compounds to an amino group can be achieved through various reductive pathways. For substrates similar to this compound, such as methyl 3-nitrobenzoate, common methods include the use of metals in acidic media, like iron powder in acetic acid. sciencemadness.org Another effective method is catalytic hydrogenation, which offers a cleaner and often more efficient route. sciencemadness.org The resulting product, Methyl 2-amino-3-methoxybenzoate, is a valuable synthetic intermediate. The existence and synthesis of closely related compounds like methyl 2-amino-3-nitrobenzoate further underscore the feasibility of these reductive transformations. nih.gov The general reaction for the reduction of a nitro-substituted benzoic acid to an amino-substituted one is well-established. wikipedia.org
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Studies on the hydrogenation of various nitrobenzene (B124822) derivatives have shown that the reaction conditions and catalyst choice are crucial for achieving high yields and selectivity. For instance, the use of a Ruthenium-on-carbon-nanotube (Ru/CMK-3) catalyst has been reported to be highly effective for the hydrogenation of nitrobenzene derivatives. researchgate.net Notably, the presence of an ortho-methoxy group in the substrate, as is the case in this compound, has been shown to lead to very high conversion rates in catalytic hydrogenation reactions of nitroarenes. researchgate.net While the primary focus is the reduction of the nitro group, it is important to consider that under certain catalytic hydrogenation conditions, the ester group could also be susceptible to reduction, although this typically requires more forcing conditions. mdpi.com
Ester Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The kinetics and mechanism of these reactions are significantly influenced by the electronic effects of the substituents on the aromatic ring.
Kinetic and Mechanistic Analyses of Ester Cleavage
The hydrolysis of benzoate (B1203000) esters generally proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. jcsp.org.pk The rate of this reaction is highly dependent on the pH and the nature of the substituents on the benzene (B151609) ring. For instance, in the alkaline hydrolysis of substituted methyl benzoates, the presence of electron-withdrawing groups typically accelerates the reaction, while electron-donating groups tend to slow it down. oieau.fr In the case of this compound, the strongly electron-withdrawing nitro group at the ortho position is expected to significantly enhance the rate of hydrolysis compared to unsubstituted methyl benzoate. The methoxy (B1213986) group at the meta position will have a less pronounced, primarily inductive, electron-withdrawing effect. The hydrolysis can be catalyzed by either acid or base. quora.com
Linear Free Energy Relationships in Hydrolysis
The Hammett equation provides a powerful tool for quantitatively assessing the effect of substituents on the reactivity of aromatic compounds. wikipedia.org This linear free-energy relationship correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) with a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. wikipedia.org The σ value represents the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these effects.
For the hydrolysis of benzoate esters, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing groups which stabilize the negatively charged transition state. wikipedia.org The nitro group has a large positive σ value, signifying its strong electron-withdrawing nature, while the methoxy group can have either a positive or negative σ value depending on its position due to the interplay of its inductive and resonance effects. In the meta position, the inductive effect of the methoxy group is dominant, making it electron-withdrawing. Studies on the hydrolysis of substituted methyl benzoates have demonstrated the applicability of the Hammett equation in predicting reaction rates. oieau.fr Non-linear Hammett plots can sometimes be observed, which may indicate a change in the rate-determining step of the reaction mechanism. semanticscholar.org
Table 1: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
This table presents a selection of Hammett constants to illustrate the electronic effects of different substituents. Data sourced from various studies on linear free-energy relationships. oieau.fr
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being dictated by the combined electronic effects of the nitro, methoxy, and methyl ester substituents.
In electrophilic aromatic substitution, the methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com Conversely, the nitro group and the methyl ester group are both deactivating groups and meta-directors because they withdraw electron density from the ring. aiinmr.comlibretexts.org The directing effects of these substituents are in conflict. The powerful activating effect of the methoxy group will likely direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the deactivating nitro group will sterically hinder and electronically disfavor substitution at the 1 and 3 positions relative to itself. Therefore, the most likely position for electrophilic attack would be the C4 position, which is para to the activating methoxy group and meta to the deactivating nitro group.
Nucleophilic aromatic substitution (SNAr) is also a possibility for this compound. The presence of the strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles. nih.gov For an SNAr reaction to occur, there must typically be a good leaving group present on the ring. In the absence of a leaving group like a halide, the conditions required for nucleophilic substitution would be harsh. The activation by the nitro group is most effective at the ortho and para positions relative to it.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OCH₃ | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -COOCH₃ | Deactivating | Meta |
This table summarizes the general directing effects of the functional groups present in this compound. organicchemistrytutor.comaiinmr.comlibretexts.org
Derivatization Strategies via Functional Group Modifications
The chemical architecture of this compound, featuring a nitro group, an ester, and a methoxy ether on an aromatic ring, provides multiple avenues for synthetic derivatization. Strategies focusing on the selective modification of these functional groups are pivotal for creating a library of related compounds for further investigation. Key transformations include the reduction of the nitro group and the hydrolysis of the methyl ester.
Modification of the Nitro Group
The reduction of the aromatic nitro group is a common and versatile strategy for derivatization. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the benzene ring and providing a nucleophilic site for further reactions. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice of method often depending on the desired selectivity and the presence of other functional groups. unimi.it
For nitroarenes like this compound, a primary concern is the preservation of the ester functionality, which can be susceptible to hydrolysis or reduction depending on the reaction conditions. sciencemadness.org Common methods include catalytic hydrogenation and metal-acid reductions. unimi.itsciencemadness.org Catalytic hydrogenation, often utilizing catalysts like Palladium on carbon (Pd/C) with hydrogen gas, is a clean and efficient method. sciencemadness.org Reductions using metals such as iron, tin, or zinc in an acidic medium are also widely used. sciencemadness.org The Haber mechanism describes the stepwise reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates to the final amine. unimi.it
| Reaction Type | Reagents & Conditions | Product | Key Findings & References |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like methanol (B129727) or ethanol. | Methyl 2-amino-3-methoxybenzoate | A standard and often high-yielding method for nitro group reduction while typically preserving the ester group. sciencemadness.org |
| Metal/Acid Reduction | Fe powder, Acetic Acid (AcOH), in a solvent mixture (e.g., Ethanol/Water). | Methyl 2-amino-3-methoxybenzoate | A classic method; the reaction involves the oxidation of iron in an acidic environment to reduce the nitro group. Careful pH control is needed during workup. sciencemadness.org |
| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄) in an aqueous basic solution. | 3-methoxy-2-nitrobenzoic acid (if ester is hydrolyzed) or Methyl 2-amino-3-methoxybenzoate | This method can be effective, but conditions must be controlled to avoid concomitant hydrolysis of the ester group. sciencemadness.org |
Modification of the Ester Group
The methyl ester group is another key site for derivatization, primarily through hydrolysis. This reaction converts the ester back into a carboxylic acid, introducing a new functional handle for subsequent reactions such as amide bond formation. Hydrolysis can be performed under either acidic or basic conditions. quora.com
Basic hydrolysis, or saponification, is typically an irreversible process that involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. quora.com Acid-catalyzed hydrolysis is a reversible reaction, requiring the use of a mineral acid (e.g., H₂SO₄ or HCl) in the presence of water. To drive the reaction to completion, the equilibrium must be shifted towards the products. quora.comlearncbse.in
| Reaction Type | Reagents & Conditions | Product | Key Findings & References |
|---|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, followed by acidification (e.g., with HCl). | 3-methoxy-2-nitrobenzoic acid | An irreversible and common method for ester cleavage. The reaction yields the carboxylate salt, which is protonated in a separate step. quora.com |
| Acid-Catalyzed Hydrolysis | Aqueous mineral acid (e.g., H₂SO₄, HCl) and heat. | 3-methoxy-2-nitrobenzoic acid | A reversible process where the equilibrium is governed by the concentration of reactants and products. quora.comlearncbse.in |
These functional group modifications are fundamental in exploring the chemical space around this compound, enabling the synthesis of derivatives with altered steric and electronic profiles for various research applications.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Methoxy 2 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data for Methyl 3-methoxy-2-nitrobenzoate could be located in the public domain. Chemical database entries list the ¹H NMR spectra as "predicted," indicating that a spectrum has been computationally estimated rather than experimentally recorded. molbase.cnchemme.cn Without empirical data, a detailed analysis of proton chemical shifts, coupling constants, and signal multiplicities is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to the proton NMR data, no experimentally obtained ¹³C NMR spectra for this compound are available. Databases that reference the compound only offer predicted spectra, which are unsuitable for a rigorous scientific report on its characterization. molbase.cnchemme.cn
Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy)
There are no published Fourier Transform Infrared (FTIR) spectra available for this compound. Consequently, an analysis of the vibrational frequencies corresponding to its functional groups (such as the nitro, ester, and methoxy (B1213986) groups) cannot be conducted.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
While the EPA/NIH mass spectral database includes an entry for "Benzoic acid, 3-methoxy-2-nitro-, methyl ester" under CAS number 5307-17-5, the actual mass spectrum and its fragmentation data are not provided in accessible search results. archive.org Without this information, it is impossible to confirm the molecular weight or analyze the fragmentation patterns that would offer structural insights.
X-ray Crystallography for Solid-State Structural Determination
A thorough search yielded no information regarding the single-crystal X-ray diffraction analysis of this compound. Therefore, no data on its crystal system, space group, or precise bond lengths and angles in the solid state is available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been found in the reviewed literature. This prevents any discussion of the electronic transitions within the molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Electronic Structure
No specific Density Functional Theory (DFT) studies focused on the electronic structure of Methyl 3-methoxy-2-nitrobenzoate have been found in the surveyed literature. General DFT studies on substituted nitrobenzenes suggest that the nature and position of substituents significantly influence the electronic properties and decomposition pathways. researchgate.net For instance, ortho-substituted nitroaromatics, such as this compound, are known to exhibit specific decomposition mechanisms that differ from their meta and para isomers. researchgate.net However, a detailed analysis of the frontier molecular orbitals, charge distribution, and electronic potential of this compound is not available.
Thermochemical Analysis and Energetic Properties
Enthalpy of Formation Studies
Specific experimental or theoretical studies determining the enthalpy of formation for this compound are absent from the scientific literature. While research exists for the parent compound, methyl benzoate (B1203000), and general theoretical models explore the decomposition energies of nitroaromatics, precise values for the heat of formation of the title compound have not been reported. researchgate.net
Molecular Modeling and Dynamics Simulations
No literature could be found detailing molecular modeling or molecular dynamics simulations for this compound. These simulations are vital for understanding the conformational flexibility, intermolecular interactions, and behavior of the molecule in various environments over time, but such investigations have not been published.
Reactivity and Selectivity Prediction through Computational Models
Computational models are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For this compound, these models can help identify the most likely sites for electrophilic and nucleophilic attack, as well as predict the outcomes of various reactions.
Detailed Research Findings:
To predict reactivity, computational chemists often employ methods based on Density Functional Theory (DFT). These calculations can determine a range of molecular properties and reactivity descriptors. For a substituted benzene (B151609) ring like that in this compound, the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups dictates the molecule's reactivity.
A key aspect of predicting selectivity is the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the most probable regions for chemical reactions.
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating regions of positive potential (prone to nucleophilic attack).
In a hypothetical study of this compound, one would expect the nitro group to create a significant region of positive electrostatic potential, making the aromatic ring electron-deficient. The methoxy group, being an electron-donating group, would counteract this effect to some extent, creating a nuanced reactivity profile. The precise prediction of regioselectivity in, for example, an electrophilic aromatic substitution, would depend on the calculated energies of the possible intermediates.
Interactive Data Table: Hypothetical Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Value/Region | Significance |
| HOMO Energy | Lowered by EWGs | Indicates lower reactivity towards electrophiles. |
| LUMO Energy | Lowered by EWGs | Indicates higher reactivity towards nucleophiles. |
| MEP - Negative Region | Oxygen atoms of nitro and ester groups | Likely sites for interaction with electrophiles or hydrogen bond donors. |
| MEP - Positive Region | Aromatic protons and methyl group protons | Likely sites for interaction with nucleophiles. |
Note: The values in this table are hypothetical and represent the expected trends based on the functional groups present. Actual values would require specific DFT calculations.
Topological Analysis (e.g., Hirshfeld Surface Analysis)
Topological analysis, particularly Hirshfeld surface analysis, is a valuable method for understanding intermolecular interactions in the crystalline state. This analysis is based on the electron distribution of a molecule within a crystal lattice, providing a visual and quantitative breakdown of the different types of intermolecular contacts.
Detailed Research Findings:
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can visualize close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.
The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Each type of atomic contact (e.g., O···H, H···H, C···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each contact type to the total Hirshfeld surface area can be calculated.
For this compound, one would anticipate significant contributions from O···H contacts due to the presence of the oxygen-rich nitro and ester groups and the hydrogen atoms on the aromatic ring and methyl groups. H···H contacts are also expected to be abundant. The potential for C-H···O hydrogen bonds would be a key feature to investigate. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules might be present, which would be visible in the fingerprint plots as characteristic "wing" shapes.
Interactive Data Table: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Intermolecular Contact Type | Predicted Percentage Contribution | Significance |
| O···H / H···O | High | Indicates the prevalence of hydrogen bonding and other polar interactions. |
| H···H | High | Represents a significant portion of the surface due to the abundance of hydrogen atoms. |
| C···H / H···C | Moderate | Reflects van der Waals interactions involving the carbon framework. |
| C···C | Low to Moderate | May indicate the presence of π-π stacking interactions. |
| N···O / O···N | Low | Contacts involving the nitro group. |
Note: These percentages are hypothetical and based on the analysis of structurally related compounds. Actual percentages would depend on the specific crystal packing of this compound.
Applications of Methyl 3 Methoxy 2 Nitrobenzoate and Its Derivatives in Advanced Chemical Synthesis
Precursors in Pharmaceutical Chemistry
The utility of methyl 3-methoxy-2-nitrobenzoate as a precursor in pharmaceutical chemistry is well-documented. Its derivatives are integral to the synthesis of various therapeutic agents, highlighting its importance in drug discovery and development. fishersci.com
Synthesis of Targeted Therapeutic Agents (e.g., PARP inhibitors, quinazoline (B50416) derivatives like Gefitinib)
This compound and its analogs are key starting materials in the synthesis of targeted cancer therapies.
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant success in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. nih.gov The synthesis of some PARP inhibitors involves intermediates derived from nitrobenzoic acid derivatives. For instance, the preparation of the PARP inhibitor Rucaparib involves an intermediate, 3-amino-5-fluorobenzoic acid methyl ester, which undergoes diazotization. google.com While not a direct application of this compound, this illustrates the role of similar substituted nitrobenzoates in constructing complex heterocyclic systems found in PARP inhibitors.
Quinazoline Derivatives (e.g., Gefitinib): Quinazoline derivatives represent a significant class of compounds with a broad range of biological activities, including anticancer effects. nih.govmdpi.com Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer, is a prominent example. nih.govthieme-connect.de Several synthetic routes to Gefitinib and its analogs utilize intermediates derived from substituted nitrobenzoic acids.
A common strategy involves the reduction of a nitro group to an amine, which is then cyclized to form the quinazoline core. nih.govnih.gov For example, a novel synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which is nitrated to introduce a nitro group, a step analogous to the functionality present in this compound. nih.govnih.govmdpi.com This nitro-intermediate is then reduced to an amine, a critical step for the subsequent cyclization to form the quinazoline ring system. nih.govnih.gov The synthesis of novel Gefitinib analogues with improved anti-tumor activity has also been reported using similar strategies, starting from methyl 3-hydroxy-4-methoxybenzoate and involving a nitration step to produce a key nitro-intermediate. nih.gov
The general synthetic approach for many quinazoline-based drugs involves the use of anthranilic acid derivatives, which can be prepared from the corresponding nitrobenzoic acids by reduction. ijarsct.co.ingeneris-publishing.com
Development of Anti-inflammatory and Analgesic Agents
Derivatives of nitrobenzoic acid have been explored for their potential as anti-inflammatory and analgesic agents. For example, the compound 4-((nitrooxy)methyl)-3-nitrobenzoic acid has demonstrated both antinociceptive and anti-inflammatory activities in animal models. nih.gov Its mechanism is believed to involve the release of nitric oxide (NO), a molecule with diverse biological functions. nih.gov The study showed that this compound reduced pain and edema, which was associated with decreased recruitment of neutrophils and production of pro-inflammatory cytokines. nih.gov This highlights the potential of incorporating a nitrobenzoic acid moiety into drug design for inflammation and pain management. Furthermore, various pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing greater potency than established drugs like aminopyrine. nih.gov
Exploration in Antimicrobial and Antitubercular Drug Discovery
Nitroaromatic compounds, including derivatives of nitrobenzoic acid, have been a focus of research in the development of new antimicrobial and antitubercular drugs.
Antimicrobial Agents: The nitro group is a key feature in several classes of antimicrobial agents. For instance, 5-nitrofuran-triazole conjugates have been synthesized and shown to have promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antitubercular Agents: The fight against tuberculosis has been bolstered by the discovery of new agents, and nitro-containing compounds have emerged as a promising class. Specifically, 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have shown excellent activity against Mycobacterium tuberculosis. acs.orgnih.gov The synthesis of these compounds often involves intermediates derived from nitrobenzoic acids. For example, the synthesis of 3-(hydroxymethyl)-5-nitrobenzamides, which are precursors to these active compounds, starts from 3-methoxycarbonyl-5-nitrobenzoic acid. acs.orgnih.gov This precursor undergoes reduction to form methyl 3-(hydroxymethyl)-5-nitrobenzoate. acs.orgnih.gov This highlights the utility of nitrobenzoate esters in constructing potent antitubercular agents.
Intermediates in Agrochemical and Pesticide Synthesis
This compound and related compounds are valuable intermediates in the synthesis of agrochemicals and pesticides. google.com The functional groups on the aromatic ring allow for the construction of complex molecules with desired biological activities for crop protection. For instance, 3-methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of various pesticides. guidechem.com The presence of the nitro and carboxylic acid groups allows for a variety of chemical modifications to produce active ingredients for herbicides, insecticides, and fungicides.
Role in Material Science Applications (e.g., polymers, coatings, dyes, pigments)
The unique electronic and structural properties of nitroaromatic compounds make them suitable for applications in material science.
Polymers and Coatings: 3-Methyl-2-nitrobenzoic acid has been used in the synthesis of highly branched polymers. guidechem.com These polymers can have unique properties, such as high solubility and low viscosity, making them useful in various applications, including coatings and specialty plastics.
Dyes and Pigments: The nitro group is a strong electron-withdrawing group, which can be used to tune the color of organic molecules. As a result, nitrobenzoic acid derivatives are used as intermediates in the synthesis of azo dyes. guidechem.com The presence of the nitro group can enhance the light and wash fastness of the dyes.
Catalytic Applications and Asymmetric Synthesis (e.g., asymmetric reduction)
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, often utilizes specialized catalysts. While direct catalytic applications of this compound are not extensively reported, its derivatives can be employed in the development of chiral ligands or auxiliaries for asymmetric transformations. The principles of catalytic asymmetric synthesis are demonstrated in reactions like the [2+1] cycloaddition to form axially chiral methylenecyclopropanes and the formal (2+3) cycloaddition of indolylmethanols using chiral phosphoric acids. nih.govrsc.org These examples showcase the sophisticated catalytic systems used to achieve high levels of stereocontrol, a field where novel chiral building blocks are continuously sought.
Interactive Data Table: Key Intermediates and their Applications
| Precursor/Intermediate | Application | Relevant Therapeutic Agents/Compound Classes |
| Methyl 3-hydroxy-4-methoxybenzoate | Pharmaceutical Synthesis | Gefitinib and its analogs nih.govnih.govnih.gov |
| 3-Methoxycarbonyl-5-nitrobenzoic acid | Antitubercular Drug Discovery | 3,5-Dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles acs.orgnih.gov |
| 3-Amino-5-fluorobenzoic acid methyl ester | Pharmaceutical Synthesis | PARP Inhibitors (e.g., Rucaparib) google.com |
| 3-Methyl-2-nitrobenzoic acid | Agrochemical and Material Science | Pesticides, Polymers, Dyes guidechem.com |
| 4-((Nitrooxy)methyl)-3-nitrobenzoic acid | Pharmaceutical Synthesis | Anti-inflammatory and Analgesic Agents nih.gov |
Analytical Methodologies for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of Methyl 3-methoxy-2-nitrobenzoate and the resolution of its isomers. The technique's high resolution and sensitivity make it ideal for determining the purity of the final product and for separating it from structurally similar compounds, which are common byproducts in its synthesis.
Reverse-phase HPLC (RP-HPLC) is a frequently utilized mode for the analysis of nitroaromatic compounds. In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds like this compound.
The mobile phase composition is a critical factor that is optimized to achieve the desired separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or formic acid, is standard. The gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture, including starting materials, intermediates, the main product, and any isomers.
A Chinese patent describes the use of HPLC to analyze the ratio of methyl 3-methyl-2-nitrobenzoate and its isomer, methyl 3-methyl-4-nitrobenzoate, which are structurally similar to the isomers that can be formed during the nitration of methyl 3-methoxybenzoate. google.com This indicates that HPLC is a suitable method for separating the positional isomers of this compound, such as Methyl 5-methoxy-2-nitrobenzoate and Methyl 3-methoxy-4-nitrobenzoate. The quantitative aspect of the analysis allows for the precise determination of the product's purity and the relative amounts of any isomeric impurities.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |
| Elution Mode | Gradient |
| Detector | UV-Vis (at a wavelength where the nitroaromatic chromophore absorbs, e.g., 254 nm) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Flow Rate | 0.5 - 1.5 mL/min |
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of the starting material (methyl 3-methoxybenzoate) and the formation of the desired product.
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent and the solvent.
For the nitration of methyl benzoate (B1203000) to form methyl 3-nitrobenzoate, a related reaction, TLC is used to identify the presence of the starting material and the product. southalabama.edu A common eluent system for this separation is a mixture of hexane (B92381) and ethyl acetate. southalabama.edu The spots on the TLC plate are typically visualized under UV light, as aromatic nitro compounds are often UV-active. By comparing the spots of the reaction mixture with those of the starting material and a pure sample of the product, a chemist can qualitatively assess the reaction's progress. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a strong product spot.
| Parameter | Typical Condition/Material |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the disappearance of starting material and appearance of the product |
Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound
Q & A
Q. What are the optimal synthetic routes for preparing methyl 3-methoxy-2-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nitration of methyl 3-methoxybenzoate. In , nitration is achieved using 65% HNO₃ and concentrated H₂SO₄ at 45°C, followed by recrystallization from ethanol. For alkylation (e.g., introducing a chloropropoxy group), demonstrates using 1-bromo-3-chloropropane in DMF with K₂CO₃ as a base at 70°C. Optimization tips:
- Monitor reaction temperature closely to avoid over-nitration or decomposition.
- Use anhydrous solvents to minimize side reactions.
- Recrystallize with hot ethanol for higher purity (>98%) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Recrystallization is the primary method for purification. specifies using hot ethanol to dissolve the crude product, followed by cooling to precipitate crystals. For derivatives with lower solubility (e.g., alkylated analogs), column chromatography with ethyl acetate/hexane gradients (e.g., 50% ethyl acetate in hexane, Rf = 0.43) is effective, as shown in . Always verify purity via TLC and melting point analysis .
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : According to (SDS):
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work under a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers (e.g., peroxides).
- In case of skin contact, wash immediately with soap and water.
- Dispose of waste via certified hazardous waste services compliant with local regulations .
Advanced Research Questions
Q. How can the regioselectivity of nitration in methyl 3-methoxybenzoate derivatives be analyzed and controlled?
- Methodological Answer : The methoxy group at the 3-position directs nitration to the ortho (2-) position due to its electron-donating resonance effect. confirms this selectivity using HNO₃/H₂SO₄. To validate:
- Compare IR spectra: The nitro group’s symmetric/asymmetric stretching (1350 cm⁻¹ and 1550 cm⁻¹) confirms substitution patterns.
- Use computational modeling (e.g., DFT) to predict electronic effects.
- For alternative substitution patterns (e.g., para-nitro isomers), adjust reaction conditions (e.g., lower temperature) or use protecting groups .
Q. What analytical methods are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., nitro: 1350–1550 cm⁻¹, ester carbonyl: ~1685 cm⁻¹) as in .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy proton appears as a singlet at ~3.9 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₉NO₅, MW = 211.17).
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies:
- Reproduce synthesis and purification steps rigorously (e.g., recrystallization solvent in vs. column chromatography in ).
- Cross-validate with multiple techniques (e.g., DSC for melting point, X-ray crystallography for crystal structure).
- Compare data with structurally similar compounds (e.g., methyl 4-fluoro-3-nitrobenzoate in ) to identify trends in substituent effects .
Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modification : Replace the nitro group with bioisosteres (e.g., sulfonamide) to reduce toxicity (see for analogous modifications).
- Alkylation : Introduce side chains (e.g., chloropropoxy in ) to improve solubility or target binding.
- Computational Screening : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
- Validate in vitro using assays tailored to the intended application (e.g., antimicrobial or anticancer screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
